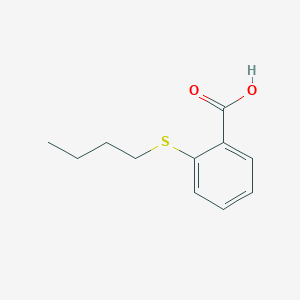

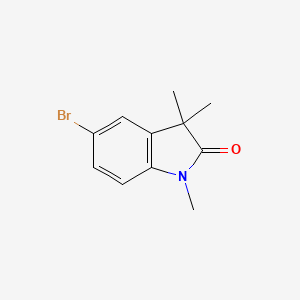

![molecular formula C26H22FN3O B2362447 3-benzyl-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1184989-17-0](/img/structure/B2362447.png)

3-benzyl-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-benzyl-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of pyrimidoindole derivatives, which have been reported to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

科学的研究の応用

Antiviral Activity

Indole derivatives, which include the core structure of our compound, have been reported to exhibit antiviral properties . The fluoro and benzyl groups present in this compound could potentially interact with viral proteins, disrupting their function or replication processes. This makes it a candidate for further exploration as an antiviral agent, particularly against RNA viruses.

Anticancer Research

The indole core is also associated with anticancer activity . The specific substitutions on our compound, such as the benzyl and fluoro groups, may enhance its ability to bind to cancer cell receptors or enzymes, inhibiting their proliferation. It could serve as a lead compound for the development of new cancer therapies.

Antimicrobial Properties

Compounds with a pyrimido[5,4-b]indol-4-one structure have shown promise as antimicrobial agents . The additional substituents in our compound could be investigated for their efficacy against a range of bacterial and fungal pathogens, contributing to the field of new antibiotic development.

Neuroprotective Effects

Indole derivatives are known to have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . The compound’s ability to cross the blood-brain barrier and its potential interaction with neural receptors or enzymes could be pivotal in developing treatments for conditions like Alzheimer’s or Parkinson’s disease.

Agricultural Applications

Indole-based compounds are structurally similar to plant hormones such as auxins . This compound could be explored for its potential to regulate plant growth and development, possibly leading to applications in agriculture to enhance crop yields or stress resistance.

特性

IUPAC Name |

3-benzyl-5-[(2,5-dimethylphenyl)methyl]-8-fluoropyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FN3O/c1-17-8-9-18(2)20(12-17)15-30-23-11-10-21(27)13-22(23)24-25(30)26(31)29(16-28-24)14-19-6-4-3-5-7-19/h3-13,16H,14-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHDYZXROUULQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine](/img/no-structure.png)

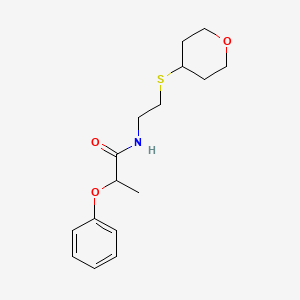

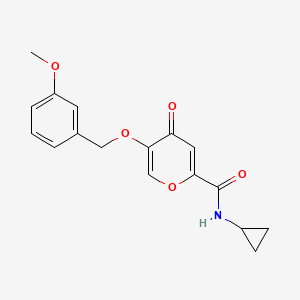

![4-[benzyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2362370.png)

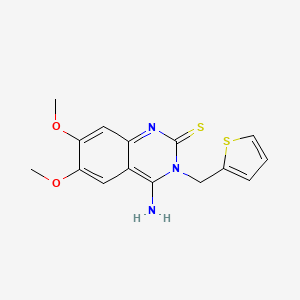

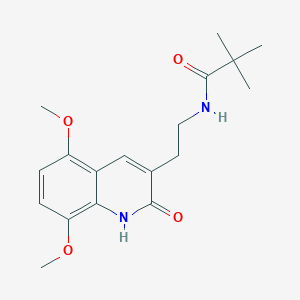

![1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol](/img/structure/B2362380.png)

![N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2362381.png)

![7-Fluoro-3-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2362382.png)

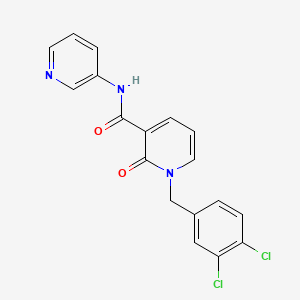

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2362383.png)